2-(2-Cyanophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenoxy group, a dichlorophenyl-furan moiety, and an acetohydrazide linkage, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the cyanophenoxy intermediate. This intermediate is then reacted with a dichlorophenyl-furan derivative under specific conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy or dichlorophenyl-furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
- 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide analogs
Uniqueness
The uniqueness of 2-(2-Cyanophenoxy)-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C20H13Cl2N3O3 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-16-7-5-13(9-17(16)22)19-8-6-15(28-19)11-24-25-20(26)12-27-18-4-2-1-3-14(18)10-23/h1-9,11H,12H2,(H,25,26)/b24-11+ |
InChI Key |
IGGUEXWUCMCUHJ-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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